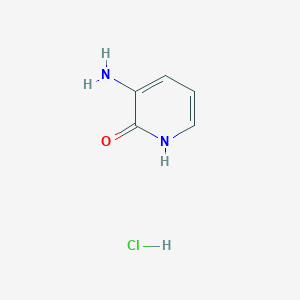

3-Aminopyridin-2-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-4-2-1-3-7-5(4)8;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQBZFOBZMDVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33631-21-9 | |

| Record name | 2(1H)-Pyridinone, 3-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33631-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminopyridin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of the 3-Aminopyridin-2-ol Scaffold

An In-Depth Technical Guide to the Synthesis and Mechanism of 3-Aminopyridin-2-ol Hydrochloride

3-Aminopyridin-2-ol, a heterocyclic aromatic compound, serves as a pivotal building block in modern medicinal and industrial chemistry.[1][2] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts a unique polarity and reactivity profile, making it a valuable intermediate for synthesizing a wide array of more complex molecules.[1][2] This compound is a key precursor in the development of various pharmaceutical agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors, as well as in the creation of dyes and corrosion inhibitors.[1][2] This guide provides a detailed examination of the predominant synthesis mechanism for 3-aminopyridin-2-ol hydrochloride, offering field-proven insights into the reaction dynamics, experimental protocols, and the underlying chemical principles that govern the transformation.

Core Synthesis Strategy: A Two-Step Pathway via Nitration and Reduction

The most reliable and high-yielding pathway to 3-aminopyridin-2-ol proceeds through a two-step sequence starting from 2-hydroxypyridine. This strategy involves:

-

Electrophilic Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Catalytic Reduction: Selective reduction of the nitro group to a primary amine.

-

Salt Formation: Conversion to the stable hydrochloride salt.

This approach is favored due to the accessibility of the starting material and the high efficiency of the individual transformations.

Logical Flow of the Synthesis Pathway

The following diagram outlines the high-level workflow for the synthesis.

Caption: Overall workflow for the synthesis of 3-Aminopyridin-2-ol Hydrochloride.

Part 1: Mechanistic Deep Dive & Experimental Protocol

Step 1: Electrophilic Aromatic Substitution: Nitration of 2-Hydroxypyridine

The synthesis commences with the nitration of 2-hydroxypyridine. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. However, in the acidic environment of nitration, the pyridine nitrogen is protonated, becoming a powerful deactivating meta-directing group. The final regiochemical outcome is a balance of these electronic effects, with substitution occurring at the 3- and 5-positions. The 3-position is sterically less hindered, often leading to 2-hydroxy-3-nitropyridine as a significant product.

Causality Behind Experimental Choices:

-

Reagent: Nitric acid is the source of the nitronium ion (NO₂⁺), the active electrophile. The reaction is often performed in a non-nucleophilic solvent like pyridine itself or with a dehydrating agent like sulfuric acid to promote the formation of the nitronium ion.[3]

-

Temperature Control: The reaction is initiated in an ice bath to control the exothermic nature of the nitration, preventing over-reaction and degradation of the starting material.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-3-nitropyridine [3]

-

Dissolve 2-hydroxypyridine in a suitable solvent such as pyridine in a reaction flask.

-

Place the reaction flask in an ice bath to cool the solution.

-

Slowly add concentrated nitric acid (e.g., 65-70%) dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for approximately 30 minutes.

-

The reaction mixture is then neutralized carefully with a base (e.g., sodium carbonate solution) to precipitate the product.

-

The solid 2-hydroxy-3-nitropyridine is collected by filtration, washed with cold water, and dried.

Step 2: Catalytic Hydrogenation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is most efficiently achieved via catalytic hydrogenation. This method is highly selective and generally provides clean products with high yields.

Mechanism of Action: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

-

Adsorption: Both hydrogen gas (H₂) and the nitro compound (2-hydroxy-3-nitropyridine) adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the palladium, forming reactive metal-hydride species on the surface.

-

Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.

-

Desorption: The final product, 3-aminopyridin-2-ol, desorbs from the catalyst surface, regenerating the active sites.

Causality Behind Experimental Choices:

-

Catalyst: 10% Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[4] It allows the reaction to proceed under mild conditions (room temperature, balloon pressure of H₂).

-

Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and does not interfere with the catalytic process.[4]

-

Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ throughout the reaction.[4]

Experimental Protocol: Synthesis of 3-Aminopyridin-2-ol [4]

-

To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL), add 10% Pd/C (1.0 g).

-

Flush the reaction vessel with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for 10 minutes.

-

Maintain the reaction under a hydrogen atmosphere (balloon pressure) and stir vigorously overnight at room temperature.

-

Upon completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude 3-aminopyridin-2-ol. The product can be further purified by silica gel chromatography if necessary. (Reported yield: 89%).[4]

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt. This is a standard acid-base reaction that increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications.

Experimental Protocol: Preparation of 3-Aminopyridin-2-ol Hydrochloride

-

Dissolve the purified 3-aminopyridin-2-ol in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., concentrated HCl or HCl gas dissolved in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: Data Summary and Visualization

Physicochemical Properties and Yield

The following table summarizes key data for the intermediate and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |

| 2-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.09 | ~185-188 | Variable |

| 3-Aminopyridin-2-ol | C₅H₆N₂O | 110.11 | 170-176[2] | ~89%[4] |

Detailed Synthesis Diagram

This diagram illustrates the chemical transformations with reagents and intermediates.

Caption: Detailed reaction scheme for the synthesis of 3-Aminopyridin-2-ol HCl.

Conclusion and Future Outlook

The synthesis of 3-aminopyridin-2-ol hydrochloride via the nitration of 2-hydroxypyridine followed by catalytic hydrogenation represents a robust and efficient method for producing this valuable chemical intermediate. The protocols described are well-established and provide high yields, making them suitable for both laboratory-scale research and potential industrial scale-up. The causality-driven approach, from temperature control in nitration to the choice of catalyst in hydrogenation, ensures a reproducible and self-validating system. As the demand for novel pyridine-based pharmaceuticals and materials continues to grow, a thorough understanding of this foundational synthesis mechanism remains essential for researchers, scientists, and drug development professionals.

References

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-3-aminopyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

Sources

3-Aminopyridin-2-ol hydrochloride crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Aminopyridin-2-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the single-crystal X-ray diffraction analysis of 3-aminopyridin-2-ol hydrochloride. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and formulation development. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices and establishing a self-validating workflow from synthesis to final structural refinement.

The aminopyridinol scaffold is a privileged motif in drug discovery, appearing in molecules targeting a range of biological pathways. 3-Aminopyridin-2-ol, in particular, presents a fascinating case for solid-state characterization. Its potential for tautomerism—existing in either the lactam (pyridinone) or lactim (pyridinol) form—and its capacity for extensive hydrogen bonding make its three-dimensional structure highly sensitive to its environment.

The hydrochloride salt form is often employed to improve the solubility and bioavailability of parent compounds. However, the introduction of a counter-ion (Cl⁻) adds another layer of complexity and opportunity for specific, charge-assisted hydrogen bonds that dictate the crystal packing and, ultimately, the material's physicochemical properties. A definitive crystal structure analysis is therefore not merely an academic exercise; it is a critical step in de-risking a potential drug candidate by providing a precise atomic-level map of its solid-state conformation, stability, and intermolecular interactions.

A Validated Workflow for Structure Determination

The following sections outline a complete, field-proven workflow for determining the crystal structure of 3-aminopyridin-2-ol hydrochloride. Each stage is designed to ensure data integrity and lead to a high-quality, publishable crystal structure.

Synthesis and Purification

The starting material, 3-aminopyridin-2-ol, can be synthesized via the reduction of 3-nitro-2-pyridinol. A common and effective method involves catalytic hydrogenation.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-nitro-2-pyridinol (1.0 eq) in ethanol, cautiously add Palladium on carbon (10% Pd, ~0.05 eq).

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50 psi) and stirred vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional ethanol to ensure complete recovery of the product.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield crude 3-aminopyridin-2-ol as a solid. This product is typically carried forward without further purification.

Crystallization of the Hydrochloride Salt

The quality of the single crystals is the single most important factor for a successful diffraction experiment. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Slow evaporation is a reliable method for achieving this.

Experimental Protocol: Crystallization

-

Salt Formation: Dissolve the crude 3-aminopyridin-2-ol in a minimal amount of methanol. To this solution, add a stoichiometric amount (1.0 eq) of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise while stirring.

-

Crystallization Vessel: Transfer the resulting solution to a clean, small vial.

-

Slow Evaporation: Loosely cap the vial (e.g., with perforated parafilm) and place it in a vibration-free environment at room temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days. High-quality, needle-like or prismatic crystals should form.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the core analytical technique for determining the atomic arrangement within the crystal.

Workflow Diagram: From Crystal to Structure

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Detailed Protocol: SC-XRD Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and viscous oil. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on the diffractometer. A modern instrument equipped with a CMOS or CCD detector is used. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1] A series of diffraction images are collected as the crystal is rotated.[2]

-

Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. The data is scaled and corrected for experimental factors (e.g., absorption), yielding a reflection file (HKL file).

-

Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this, direct methods are highly effective.[3] Software such as SHELXT is used to calculate initial phases from the reflection intensities, which generates an initial electron density map.[3][4]

-

Structure Refinement: The initial model from the solution step is then refined against the experimental data using a least-squares minimization process with software like SHELXL.[4][5] This iterative process involves:

-

Atom Assignment: Peaks in the electron density map are assigned to atomic elements (C, N, O, Cl).

-

Anisotropic Refinement: Atoms are refined with anisotropic displacement parameters (ellipsoids) to model their thermal motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

-

Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated to locate missing atoms (as positive peaks) or identify incorrectly placed atoms (as negative holes).[7]

-

The refinement continues until the model converges, meaning that further changes do not significantly improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by metrics such as R1, wR2, and the Goodness-of-Fit (GooF).[8]

-

-

Validation: The final structural model, saved as a Crystallographic Information File (CIF), is validated using algorithms like PLATON or the IUCr's CheckCIF service to ensure it is chemically sensible and conforms to crystallographic standards.

Anticipated Structural Features and Discussion

While a definitive structure requires the experimental data, we can make expert predictions based on the known chemistry of analogous compounds.

Tautomerism and Protonation

The most critical question is the location of the protons. In the hydrochloride salt, the pyridyl nitrogen is the most basic site and is expected to be protonated. The phenolic oxygen can also be protonated. The structure will likely exist in the pyridinone (lactam) form, as this is common for 2-hydroxypyridines. The positive charge from the protonated ring nitrogen will be balanced by the chloride counter-ion.

Hydrogen Bonding Network

An extensive and robust hydrogen bonding network is anticipated, which will be the primary determinant of the crystal packing. Key interactions are expected to be:

-

Charge-Assisted Hydrogen Bonds: The protonated pyridinium nitrogen (N-H⁺) will act as a strong hydrogen bond donor, likely interacting with the chloride anion (Cl⁻).

-

Amine and Hydroxyl Donors: The amine group (-NH₂) and the pyridinone N-H group are excellent hydrogen bond donors.

-

Carbonyl and Chloride Acceptors: The pyridinone carbonyl (C=O) is a strong hydrogen bond acceptor, as is the chloride anion.

A plausible hydrogen bonding motif could involve the formation of chains or sheets, where molecules are linked via N-H···O, N-H···Cl, and N-H⁺···Cl⁻ interactions.

Potential Hydrogen Bonding Diagram

Caption: A simplified diagram of potential hydrogen bonding interactions.

Data Presentation

The final crystallographic data should be summarized in a standard table. While the precise values are unknown, a template for such a table is provided below, populated with typical values for a small organic molecule.

Table 1: Hypothetical Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₅H₇ClN₂O |

| Formula weight | 146.58 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 675.0 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.442 Mg/m³ |

| Absorption coefficient | 0.45 mm⁻¹ |

| F(000) | 304 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 5400 |

| Independent reflections | 1550 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 1550 / 0 / 115 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Conclusion

This technical guide outlines a rigorous and validated pathway for the complete crystal structure determination of 3-aminopyridin-2-ol hydrochloride. By following this workflow—from careful synthesis and crystallization to meticulous data collection and refinement—researchers can obtain a high-fidelity atomic model. The resulting structure will provide unambiguous evidence of the compound's tautomeric form, protonation state, and the specific hydrogen bonding interactions that govern its solid-state architecture. These insights are indispensable for advancing the development of aminopyridinol-based therapeutics.

References

-

SHELX Suite: A set of programs for crystal structure determination. Source: Georg-August-Universität Göttingen. [Link]

-

Olex2 Software: A popular graphical user interface for solving, refining, and analyzing crystal structures. Source: OlexSys Ltd. [Link]

-

Structure Solution Methods: An overview of direct methods and other techniques for solving the phase problem in crystallography. Source: International Union of Crystallography (IUCr). [Link]

-

Single Crystal X-ray Diffraction Principles: A foundational overview of the technique. Source: SERC at Carleton College. [Link]

-

Structure Refinement Techniques: A detailed explanation of the least-squares refinement process. Source: University of Oklahoma, Department of Chemistry and Biochemistry. [Link]

-

Crystallographic Information File (CIF) Standard: Information on the standard format for crystallographic data exchange. Source: International Union of Crystallography (IUCr). [Link]

-

Data Collection Strategies: A guide to optimizing data collection for single-crystal XRD. Source: National Institutes of Health (NIH). [Link]

-

ShelXle GUI: A graphical user interface for the SHELXL refinement program. Source: Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). J. Appl. Cryst., 44, 1281-1284. [Link]

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SHELX - PaNdata Software [software.pan-data.eu]

- 4. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 5. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. ou.edu [ou.edu]

- 8. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

Spectroscopic data for 3-Aminopyridin-2-ol hydrochloride (NMR, IR, Mass Spec)

Introduction

3-Aminopyridin-2-ol hydrochloride (CAS No: 33631-21-9) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, including functionalized pyrido[4,3-b][1][2]oxazine and imidazo[1,2-a]pyridine derivatives. Understanding its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and scientists a core reference for its characterization.

It is critical to note that comprehensive, publicly available spectroscopic data specifically for the hydrochloride salt is limited. This guide will present and interpret the data for the corresponding free base, 3-Aminopyridin-2-ol (CAS No: 33630-99-8), and provide expert analysis on the anticipated spectral changes upon formation of the hydrochloride salt. A key consideration in the analysis of this molecule is its existence in tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these tautomers can be influenced by solvent and solid-state packing, which in turn affects the spectroscopic output.[3][4][5][6]

Molecular Structure & Spectroscopic Workflow

The structural identity and purity of 3-Aminopyridin-2-ol hydrochloride are established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups and overall molecular mass.

Caption: Structure of protonated 3-Aminopyridin-2-ol with chloride counter-ion.

The logical flow for spectroscopic characterization follows a standardized path to ensure data integrity and a comprehensive structural elucidation.

Caption: A typical workflow for the structural elucidation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Due to the lack of a published spectrum for the hydrochloride salt, the following analysis is based on predicted data for the free base and expert interpretation of the effects of protonation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, protonation of the pyridine nitrogen by HCl will cause a significant downfield shift (to a higher ppm value) for all protons on the aromatic ring due to the increased electron-withdrawing effect of the resulting pyridinium ion. The protons on the amino (-NH2) and hydroxyl (-OH) groups are exchangeable and may appear as broad signals or not be observed at all, depending on the solvent (e.g., D₂O vs. DMSO-d₆) and its water content.

Table 1: Predicted ¹H NMR Spectroscopic Data (Data is predicted for the free base, 3-Aminopyridin-2-ol, in DMSO-d₆. Expected shifts for the hydrochloride salt are discussed below.)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality and Expected Shift for Hydrochloride Salt |

| ~9.5 - 11.0 | Broad Singlet | -OH | This proton is acidic. In the HCl salt, this signal may broaden further or exchange. Its presence supports the pyridinol tautomer. |

| ~6.8 - 7.2 | Triplet | H-5 | Located meta to the electron-donating -NH₂ and -OH groups, it appears at a relatively upfield position for an aromatic proton. Expected HCl Salt Shift: ~7.3 - 7.7 ppm. |

| ~6.5 - 6.8 | Doublet of Doublets | H-4 | Positioned ortho and para to the donating groups, leading to significant shielding. Expected HCl Salt Shift: ~7.0 - 7.4 ppm. |

| ~6.4 - 6.7 | Doublet of Doublets | H-6 | Situated ortho to the ring nitrogen, this proton is typically the most downfield. Protonation will significantly deshield this position. Expected HCl Salt Shift: ~7.8 - 8.2 ppm. |

| ~4.5 - 5.5 | Broad Singlet | -NH₂ | The chemical shift is variable and concentration-dependent. Protonation of the ring nitrogen will cause a slight downfield shift. Expected HCl Salt Shift: ~5.0 - 6.0 ppm. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. Similar to ¹H NMR, protonation of the ring nitrogen will induce a downfield shift for all carbon atoms in the pyridine ring, with the effect being most pronounced for the carbons ortho and para to the nitrogen (C-2 and C-6).[7][8]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Data is predicted for the free base, 3-Aminopyridin-2-ol, in DMSO-d₆. Expected shifts for the hydrochloride salt are discussed below.)

| Predicted Chemical Shift (δ) ppm | Assignment | Causality and Expected Shift for Hydrochloride Salt |

| ~155 - 165 | C-2 | This carbon is attached to both the ring nitrogen and the hydroxyl group, causing a strong downfield shift. This is a key indicator of the pyridinol tautomer. Expected HCl Salt Shift: ~158 - 168 ppm. |

| ~140 - 148 | C-6 | Being ortho to the ring nitrogen, it is significantly deshielded. The effect of protonation will be strong. Expected HCl Salt Shift: ~145 - 153 ppm. |

| ~125 - 135 | C-3 | Attached to the amino group, its chemical shift is influenced by nitrogen's donating effect. Expected HCl Salt Shift: ~128 - 138 ppm. |

| ~115 - 125 | C-4 | This carbon is influenced by its position relative to all substituents. Expected HCl Salt Shift: ~118 - 128 ppm. |

| ~110 - 120 | C-5 | Shielded by the electron-donating groups. Expected HCl Salt Shift: ~113 - 123 ppm. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is essential for identifying the functional groups present in a molecule. For 3-Aminopyridin-2-ol hydrochloride, the key absorptions will be from the O-H, N-H, and C=N/C=C bonds. The formation of the hydrochloride salt introduces significant changes, particularly in the high-frequency region. The spectrum for the salt is expected to show broad absorptions due to hydrogen bonding involving the pyridinium N-H⁺, the amino group, the hydroxyl group, and the chloride ion.

Table 3: Key IR Spectroscopic Data (Data is based on typical values for aminophenols and pyridine hydrochlorides.)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3500 - 3200 | Strong, Broad | O-H and N-H stretches | In the free base, distinct sharp peaks for asymmetric and symmetric N-H stretching of the primary amine are expected. For the HCl salt, these will merge with the O-H stretch and the pyridinium N-H⁺ stretch into a very broad, strong band, indicative of extensive hydrogen bonding.[9] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds on the pyridine ring. |

| ~2800 - 2400 | Broad, Medium | Pyridinium N-H⁺ stretch | This broad series of absorptions, often called a "salt finger," is a hallmark of a hydrochloride salt of a nitrogenous base and is a key piece of evidence for protonation. |

| 1640 - 1600 | Strong | N-H bend (scissoring) | This absorption is due to the bending vibration of the primary amino group. |

| 1600 - 1450 | Strong, Multiple Bands | C=C and C=N ring stretching | These bands are characteristic of the aromatic pyridine ring and provide a fingerprint for the heterocyclic core. |

| 1350 - 1250 | Strong | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen bond of the hydroxyl group. |

| 1300 - 1200 | Strong | C-N stretch (aromatic amine) | The stretching vibration of the bond between the aromatic ring and the amino group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of identifying information. For 3-Aminopyridin-2-ol hydrochloride, electrospray ionization (ESI) in positive mode is the ideal technique. The analysis will detect the protonated free base, [M+H]⁺, not the intact salt.

Table 4: Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Molecular Formula (Free Base) | C₅H₆N₂O | N/A |

| Molecular Weight (Free Base) | 110.11 g/mol [10] | N/A |

| Molecular Formula (HCl Salt) | C₅H₇ClN₂O | N/A |

| Molecular Weight (HCl Salt) | 146.58 g/mol | N/A |

| Expected Base Peak (m/z) | 111.0558 | [C₅H₆N₂O + H]⁺ |

| Common Fragment Ions (m/z) | ~82, ~55 | [M+H - CO]⁺, etc. |

Experimental Protocols

To ensure reproducibility and accuracy, the following self-validating protocols are recommended for the spectroscopic analysis of 3-Aminopyridin-2-ol hydrochloride.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 3-Aminopyridin-2-ol hydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. DMSO-d₆ is often preferred as it will allow for the observation of exchangeable -OH and -NH protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same instrument (at the corresponding frequency, e.g., 100 MHz for a 400 MHz instrument).

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Employ a spectral width of ~240 ppm and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio. The instrument will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Identify and label the wavenumbers of significant absorption bands.

-

Assign the bands to corresponding functional group vibrations based on established correlation tables.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

A small amount of formic acid may be added to promote ionization.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

For HRMS data, calculate the elemental composition from the accurate mass to confirm the molecular formula.

-

Analyze fragment ions if MS/MS experiments are performed.

-

References

-

PubChem. 3-Aminopyridine. [Link]

-

National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2-Pyrrolidinone - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]

-

ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

National Institute of Standards and Technology. Ethylenimine - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Deltamethrin - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Triisopropylphosphate - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. Aldrin - the NIST WebBook. [Link]

-

PubChem. 2-Amino-3-Hydroxypyridine. [Link]

-

ResearchGate. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]

-

NIH National Library of Medicine. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubMed. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]

-

ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]

-

ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

-

ResearchGate. Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. [Link]

-

National Institute of Standards and Technology. Norephedrine, (.+/-.)- - the NIST WebBook. [Link]

-

RSC Publishing. An NMR study of the tautomerism of 2-acylaminopyridines. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

Physical and chemical properties of 3-Aminopyridin-2-ol hydrochloride

A Comprehensive Technical Guide on 3-Aminopyridin-2-ol Hydrochloride

Abstract

This technical guide provides an in-depth analysis of 3-Aminopyridin-2-ol hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and formulation scientists, this document delineates the core physical and chemical properties of the compound. It moves beyond a simple recitation of data to explain the causality behind its reactivity and analytical behavior. Key sections include a detailed examination of its physicochemical characteristics, a discussion of its chemical reactivity profile including tautomerism, a validated protocol for purity assessment via High-Performance Liquid Chromatography (HPLC), and essential safety and handling information. This guide serves as a practical resource for leveraging this versatile intermediate in research and development settings.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Aminopyridin-2-ol hydrochloride is a salt, which enhances its stability and handling properties compared to its free base.

-

Chemical Name: 3-Aminopyridin-2-ol hydrochloride[1]

-

Synonyms: 3-Amino-2-pyridinol hydrochloride[1]

-

Molecular Formula: C₅H₇ClN₂O[2]

-

Molecular Weight: 146.57 g/mol [2]

The core structure consists of a pyridine ring substituted with an amino group at position 3 and a hydroxyl group at position 2. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In this case, 3-Aminopyridin-2-ol (the "enol" form) coexists with 3-Amino-1H-pyridin-2-one (the "keto" form). This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and nucleophilic/electrophilic sites.

Caption: Keto-enol tautomerism of the 3-aminopyridin-2-ol core structure.

Physicochemical Properties

The physical properties of a compound dictate its suitability for specific applications, from reaction solvent selection to formulation development. The hydrochloride salt form generally imparts higher water solubility and a higher melting point compared to the free base.

| Property | Value | Source |

| Appearance | Powder | [1] |

| Melting Point | 218-220 °C | [1] |

| Molecular Weight | 146.57 g/mol | [2] |

| Storage Temperature | Room Temperature | [1] |

| Solubility | The free base is soluble in water and organic solvents. The hydrochloride is expected to be readily soluble in water. | [3] |

Chemical Reactivity and Synthetic Profile

The synthetic utility of 3-Aminopyridin-2-ol hydrochloride stems from its trifunctional nature: the pyridine nitrogen, the exocyclic amino group, and the hydroxyl/pyridone moiety.

-

Amino Group (-NH₂): This group is a potent nucleophile and a site for derivatization. It readily undergoes acylation, sulfonation, and alkylation. It can also be a key pharmacophoric element, acting as a hydrogen bond donor in interactions with biological targets.[4]

-

Hydroxyl/Pyridone Group (-OH / -C=O): The tautomeric nature of this group allows for dual reactivity. The hydroxyl form can be targeted for etherification or esterification. The pyridone form has a lactam-like character, and the N-H bond can participate in substitution reactions.

-

Pyridine Ring: As an aromatic system, the ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The activating amino and hydroxyl groups influence the regioselectivity of these reactions.

This compound is a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel kinase inhibitors, central nervous system agents, and other pharmaceuticals.[5][6] The aminopyridine scaffold is recognized as a privileged structure in drug discovery for its ability to form key interactions with various biological targets.[6]

Analytical Methodology: Purity Assessment by HPLC

Ensuring the purity of starting materials is a non-negotiable aspect of drug development and chemical research. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of compounds like 3-Aminopyridin-2-ol hydrochloride due to its high resolution and sensitivity.

The causality for choosing reversed-phase HPLC lies in the compound's polar nature. A C18 column provides a nonpolar stationary phase, while a polar mobile phase (often an aqueous buffer mixed with an organic solvent like methanol or acetonitrile) is used for elution. The compound's retention is controlled by the precise ratio of these solvents, allowing for effective separation from nonpolar impurities (which retain longer) and highly polar impurities (which elute earlier). UV detection is ideal as the pyridine ring possesses a strong chromophore.

Caption: A standardized workflow for HPLC-based purity analysis.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is a self-validating system designed for robust and reproducible results.

-

Objective: To determine the purity of a 3-Aminopyridin-2-ol hydrochloride sample by reversed-phase HPLC with UV detection.

-

Materials and Reagents:

-

3-Aminopyridin-2-ol hydrochloride (sample and reference standard)

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Potassium Phosphate Monobasic

-

Phosphoric Acid (for pH adjustment)

-

-

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm or equivalent |

| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | UV at 280 nm |

| Injection Vol. | 10 µL |

| Run Time | 10 minutes |

-

Procedure:

-

Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with dilute phosphoric acid. Filter through a 0.45 µm filter. Mix 900 mL of this buffer with 100 mL of methanol. Degas the final solution.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the 3-Aminopyridin-2-ol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of ~0.1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

-

Analysis: Inject the sample solution in duplicate.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

This method is adapted from established procedures for analyzing aminopyridine isomers and related compounds.[7][8]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety. Researchers must consult the Safety Data Sheet (SDS) before use.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[1]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[1]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

-

Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

3-Aminopyridin-2-ol hydrochloride is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, including its tautomeric nature and multiple reactive sites, make it a strategic choice for the synthesis of complex molecular architectures in drug discovery and materials science. Understanding its characteristics, as detailed in this guide, is crucial for its effective and safe utilization in a research and development context. The provided analytical protocol offers a reliable system for quality control, ensuring the integrity of downstream applications.

References

-

3-AMINO-PYRIDIN-2-OL. ChemBK. [Link]

-

3-Aminopyridine. Organic Syntheses Procedure. [Link]

- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]

-

3-Amino-2-pyridinol. PubChem. [Link]

-

4-Aminopyridin-3-ol hydrochloride. PubChem. [Link]

-

3-Aminopyridine. ChemBK. [Link]

-

HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]

-

HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis. [Link]

-

3-Aminopyridine. Wikipedia. [Link]

-

3-AMINOPYRIDINE. Loba Chemie. [Link]

- Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

-

Synthesis of 3-Aminopyridine. ResearchGate. [Link]

-

3-Aminopyridine Hydrochloride. Venkatasai Life Sciences. [Link]

-

2-Aminopyridine - an unsung hero in drug discovery. PubMed. [Link]

-

2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

-

Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

Sources

- 1. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]

- 2. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

3-Aminopyridin-2-ol hydrochloride CAS number 33631-21-9 properties

An In-depth Technical Guide to 3-Aminopyridin-2-ol hydrochloride (CAS 33631-21-9)

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of 3-Aminopyridin-2-ol hydrochloride (CAS No. 33631-21-9), a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its properties, handling, synthesis, and potential applications.

Core Physicochemical and Structural Properties

3-Aminopyridin-2-ol hydrochloride is a pyridinol derivative presented as a stable hydrochloride salt. Its utility in synthetic chemistry stems from the multiple reactive sites on its substituted pyridine core.

Identity and Physical Data

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 33631-21-9 | [1][2][3] |

| Synonyms | 3-amino-2-pyridinol hydrochloride | [1] |

| Molecular Formula | C₅H₆N₂O · HCl | [1][4] |

| Molecular Weight | 146.58 g/mol | [1] |

| Physical Form | Powder | [1] |

| Melting Point | 218-220 °C | [1] |

| Storage Temperature | Room Temperature | [1] |

Chemical Structure and Tautomerism

A critical feature of 2-hydroxypyridines is their existence in equilibrium with their tautomeric 2-pyridone form. This equilibrium is often solvent and pH-dependent and significantly influences the molecule's reactivity. The 2-pyridone tautomer is frequently the more stable form. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen.

Caption: Standard workflow for safe handling and storage.

Detailed Protocol:

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks. [5][6]2. Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a standard laboratory coat. [7][8]3. Dispensing : When weighing or transferring the powder, use techniques that minimize dust generation.

-

First Aid :

-

Skin Contact : Immediately wash the affected area with soap and water. If irritation occurs, seek medical advice. [7][9] * Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention. [7][9] * Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. [9]5. Storage : Store the compound at ambient temperature in a dry, well-ventilated place, away from incompatible materials. Keep the container securely closed when not in use. [1][6]

-

Proposed Synthetic Route

While various methods for synthesizing aminopyridine derivatives exist, a common and reliable strategy for introducing an amino group is through the reduction of a nitro-precursor. This approach is often high-yielding and uses readily available reagents.

Synthetic Workflow Overview

The proposed synthesis involves a two-step process starting from 2-hydroxy-3-nitropyridine:

-

Catalytic Hydrogenation : Reduction of the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. [10]2. Hydrochlorination : Treatment of the resulting 3-amino-2-pyridinol free base with hydrochloric acid to form the stable hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Expertise Note: This protocol is based on established procedures for nitro group reduction on pyridine rings. [10]The choice of a noble metal catalyst like Pd/C is standard for its high efficiency and selectivity. The final salt formation in a non-polar solvent like ether ensures clean precipitation and high purity.

-

Reduction of 2-Hydroxy-3-nitropyridine: a. To a solution of 2-hydroxy-3-nitropyridine (1.0 eq) in methanol (approx. 0.1 M concentration) in a hydrogenation flask, add 10% Palladium on carbon (10% w/w of the substrate). b. Seal the flask and purge the system with nitrogen, followed by hydrogen gas. c. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. d. Self-Validation : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. e. Upon completion, carefully purge the system with nitrogen. f. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol. g. Concentrate the filtrate under reduced pressure to yield crude 3-Aminopyridin-2-ol as a solid.

-

Formation of the Hydrochloride Salt: a. Dissolve the crude 3-Aminopyridin-2-ol in a minimal amount of anhydrous methanol or isopropanol. b. To this solution, slowly add a solution of hydrogen chloride (1.1 eq) in diethyl ether (2.0 M) with stirring. c. A precipitate will form immediately. Continue stirring for 30 minutes at room temperature. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. f. Dry the product under vacuum to yield 3-Aminopyridin-2-ol hydrochloride. Purity can be assessed by melting point and ¹H NMR spectroscopy.

Reactivity and Potential Applications

While specific applications for 3-Aminopyridin-2-ol hydrochloride are not widely documented, its structure is analogous to other aminopyridinols used extensively in medicinal chemistry and organic synthesis. [10]Its functional groups—an aromatic amine, a pyridone/pyridinol moiety, and the pyridine ring itself—offer multiple avenues for chemical modification.

Caption: Potential reaction pathways for chemical modification.

-

Building Block for Pharmaceuticals : The aminopyridinol scaffold is a key component in various biologically active molecules. Derivatives of the isomeric 2-aminopyridin-3-ol have been investigated as potent enzyme inhibitors, such as for nitric oxide synthase, which is relevant in neurological disorders. [10]This suggests that 3-Aminopyridin-2-ol could serve as a valuable starting material for developing novel therapeutic agents.

-

Ligand in Coordination Chemistry : The nitrogen and oxygen atoms can act as chelation sites for metal ions, making it a candidate for use as a ligand in catalysis or materials science. [10]* Agrochemical Synthesis : Similar to its pharmaceutical applications, the core structure can be modified to develop new herbicides and fungicides. [10]

Expected Spectroscopic Data

-

¹H NMR :

-

Aromatic Protons : Three signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublets, triplets) would be distinct.

-

Amine (NH₂) : A broad singlet that may be exchangeable with D₂O.

-

Hydroxyl/Amide (OH/NH) : A broad singlet, also exchangeable. Its chemical shift would be highly dependent on concentration and solvent. In the hydrochloride salt form, proton signals may be shifted downfield.

-

-

¹³C NMR : Five distinct signals are expected for the pyridine ring carbons in the region of ~100-160 ppm.

-

FT-IR :

-

N-H Stretching : Medium to sharp peaks around 3300-3400 cm⁻¹ from the amino group.

-

O-H/N-H Stretching : A broad band from 3200-3500 cm⁻¹ associated with the hydroxyl group and hydrogen bonding.

-

C=O Stretching : If the pyridone tautomer is present, a strong absorption around 1640-1680 cm⁻¹ is expected.

-

C=C and C=N Stretching : Peaks in the 1500-1620 cm⁻¹ region characteristic of the aromatic ring.

-

-

Mass Spectrometry (ESI+) : The parent ion would correspond to the free base [M+H]⁺ with an expected m/z of 111.06.

References

-

PubChem. 3-Amino-2-pyridinol. [Link]

-

Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

- Google Patents. Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.

Sources

- 1. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]

- 2. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [chemicalbook.com]

- 3. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [amp.chemicalbook.com]

- 4. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]

Tautomerism in 3-aminopyridin-2-ol systems

An In-Depth Technical Guide to Tautomerism in 3-Aminopyridin-2-ol Systems

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and biological activity.[1] In heterocyclic chemistry, this phenomenon governs the structure and reactivity of many key scaffolds.[2] This guide provides a detailed examination of the tautomeric behavior of the 3-aminopyridin-2-ol system, a scaffold of interest in medicinal chemistry and materials science.[3][4][5] We will dissect the potential tautomeric forms, explore the energetic landscape dictated by environmental and structural factors, and present robust, field-proven methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex equilibrium.

The Principle of Prototropic Tautomerism in Heterocycles

Tautomerism describes a chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1] The most common form is prototropic tautomerism, which involves the relocation of a proton.[1][6] This process can be conceptualized as a subset of acid-base behavior, often catalyzed by trace amounts of acid or base.[1][7]

In heterocyclic systems, two prevalent types of prototropic tautomerism are:

-

Keto-Enol Tautomerism: The interconversion between a ketone (or a lactam in a ring system) and its corresponding enol (or lactim) form. For pyridinols, this equilibrium is between the pyridone and hydroxypyridine forms.[8][9][10]

-

Amino-Imino Tautomerism: The equilibrium between an amino (-NH₂) substituted heterocycle and its corresponding imino (=NH) form.[11][12]

The 3-aminopyridin-2-ol scaffold is particularly complex as it possesses functional groups capable of both keto-enol and amino-imino tautomerization. Understanding the dominant form under specific conditions is critical, as the tautomeric state dictates a molecule's hydrogen bonding capacity, polarity, and overall shape, thereby influencing its biological interactions and physicochemical properties.[12][13]

Tautomeric Landscape of the 3-Aminopyridin-2-ol System

The 3-aminopyridin-2-ol core can exist in several tautomeric forms, primarily through the migration of protons between the oxygen, the exocyclic nitrogen, and the ring nitrogen. The principal equilibrium involves four key species, including a potential zwitterionic form favored in highly polar, protic media.

Caption: Primary tautomeric equilibria in the 3-aminopyridin-2-ol system.

Critical Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is a dynamic state highly sensitive to the molecule's environment and intrinsic electronic properties.

Solvent Effects: The Decisive Environmental Factor

The choice of solvent is arguably the most powerful external factor influencing tautomeric preference. The underlying principle is that the solvent will preferentially stabilize the tautomer with similar polarity.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents excel at hydrogen bonding and stabilizing charge. They strongly favor the more polar tautomers, such as the zwitterionic and the keto (pyridinone) forms.[9][14][15] The pyridone form, with its large dipole moment, benefits from extensive solvation by water molecules.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but are not hydrogen bond donors. They also favor the polar pyridone tautomer, though the stabilization of zwitterions is less pronounced than in protic solvents.

-

Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In a nonpolar environment, the less polar hydroxy-amino (enol) form is generally favored.[9][16] Intermolecular hydrogen bonding between solute molecules can become significant, but the strong solute-solvent interactions that favor the keto form are absent.

Data Summary: Expected Predominant Tautomer vs. Solvent

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Predominant Tautomer(s) | Rationale |

| Polar Protic | Water, Ethanol | High (e.g., ~80 for H₂O) | Keto-Amino (Pyridone), Zwitterion | Strong H-bonding and dipole interactions stabilize polar forms.[14][15] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to High (~47, ~37) | Keto-Amino (Pyridone) | Dipole-dipole interactions favor the more polar tautomer.[17] |

| Nonpolar | Cyclohexane, CCl₄ | Low (~2) | Hydroxy-Amino (Enol) | Minimization of dipole moment is favored in a nonpolar medium.[16] |

Substituent Effects: Fine-Tuning the Equilibrium

Electronic modifications to the pyridine ring can subtly or dramatically shift the tautomeric balance by altering the relative acidity and basicity of the protonation sites.[18][19]

-

Electron-Withdrawing Groups (EWGs; e.g., -NO₂, -CN): EWGs increase the acidity of the ring NH proton in the pyridone form and the OH proton in the enol form. Their effect can be complex, but they often further stabilize the pyridone tautomer.[18]

-

Electron-Donating Groups (EDGs; e.g., -CH₃, -OCH₃): EDGs generally increase the basicity of the ring nitrogen, which can influence the equilibrium, but the effect is often less pronounced than solvent effects.

-

Intramolecular Hydrogen Bonding: Substituents at adjacent positions (e.g., position 4) can introduce the possibility of intramolecular hydrogen bonds, which can selectively stabilize one tautomer over another.[17]

Experimental Protocols for Tautomer Characterization

A multi-pronged analytical approach is essential for unambiguously characterizing a tautomeric system. Relying on a single technique can be misleading. Here, we detail self-validating workflows using NMR and UV-Vis spectroscopy, complemented by computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution, as the different forms are distinct chemical species that give rise to separate sets of signals.[20]

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation (The "Why"):

-

Step 1.1: Weigh approximately 5-10 mg of the 3-aminopyridin-2-ol compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing solubility issues.

-

Step 1.2: Select a set of deuterated solvents representing different polarity classes (e.g., D₂O, DMSO-d₆, CDCl₃). Causality: Using multiple solvents is the core of the experiment, designed to intentionally shift the equilibrium and observe corresponding spectral changes. Deuterated solvents are used to avoid large interfering solvent signals.

-

Step 1.3: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube. Ensure complete dissolution. Causality: Incomplete dissolution leads to inaccurate quantification and poor spectral quality.

-

-

Data Acquisition (The "Why"):

-

Step 2.1: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Causality: Tautomeric equilibrium can be temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Step 2.2: Ensure a sufficient relaxation delay (d1) to allow for full magnetization recovery of all protons, especially the potentially broad NH and OH signals. A delay of 5 times the longest T₁ is ideal for accurate integration. Causality: An insufficient delay will lead to saturation of slow-relaxing protons, making quantitative analysis impossible. This is a key step for a self-validating protocol.

-

-

Spectral Analysis (The "Why"):

-

Step 3.1: Identify distinct sets of signals corresponding to each tautomer. Look for characteristic peaks:

-

Hydroxy-Amino Form: A sharp OH proton signal (if not exchanging), aromatic CH signals in a pattern consistent with the hydroxypyridine ring.

-

Keto-Amino Form: A broad NH proton signal at a different chemical shift, and a different pattern of aromatic CH signals due to the changed electronic structure of the pyridone ring.

-

-

Step 3.2: Carefully integrate non-overlapping signals unique to each tautomer. Causality: The ratio of the integrals of signals from different tautomers directly corresponds to the molar ratio of those tautomers in solution.

-

Step 3.3: Repeat the analysis for spectra recorded in all other solvents and compare the calculated tautomeric ratios. The results should correlate with solvent polarity as predicted.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and is an excellent method for observing shifts in tautomeric equilibria. Different tautomers, having different conjugated systems, will absorb light at different wavelengths (λ_max).[21][22]

Experimental Workflow: Solvent-Dependent UV-Vis Analysis

Caption: Workflow for analyzing tautomeric equilibrium using UV-Vis spectroscopy.

Protocol Explanation & Causality:

-

Stock Solution: A concentrated stock is made in a single, highly miscible solvent. Causality: This ensures that the same amount of compound is added to each solvent in the series, making the results directly comparable and validating the experiment.

-

Solvent Series: A range of solvents with varying polarities is used. Causality: This is the independent variable. By systematically changing the environment, we can observe a trend in the tautomeric equilibrium.

-

Dilution & Acquisition: A small aliquot of the stock is diluted into each test solvent to achieve a final concentration in the optimal absorbance range (typically 0.1-1.0 AU). The spectrum is then recorded. Causality: This procedure ensures the concentration is constant across all samples, so any change in absorbance intensity or λ_max is due to the solvent effect on the equilibrium, not concentration differences.

-

Analysis: The spectra are overlaid. A shift in the λ_max indicates a shift in the equilibrium. The presence of an isosbestic point—a wavelength where the molar absorptivity of both tautomers is equal—is strong evidence for a two-component equilibrium.[23] The pyridone form is typically more conjugated and absorbs at a longer wavelength than the hydroxypyridine form.

Computational Chemistry

Quantum mechanical calculations provide invaluable theoretical support for experimental findings.[24][25]

-

Methodology: Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G**) are commonly used to optimize the geometries of all possible tautomers and calculate their relative energies.[17][24]

-

Solvent Modeling: To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) can be applied.[17][26] This models the solvent as a continuous medium with a specific dielectric constant, providing more realistic energy values.

-

Validation Role: Computational results can predict the most stable tautomer in the gas phase and in different solvents, corroborating the trends observed via NMR and UV-Vis spectroscopy.[17][18]

Implications for Drug Discovery and Development

The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its therapeutic success.

-

Pharmacodynamics (Receptor Binding): The two principal tautomers of 3-aminopyridin-2-ol present entirely different hydrogen bond donor/acceptor patterns to a biological target. The hydroxy-amino form has an acidic OH donor and a basic NH₂ group. The keto-amino form replaces the OH donor with a C=O acceptor and adds an acidic NH donor in the ring. A receptor's active site will almost certainly have a binding preference for one tautomer over the other.

Caption: A drug's tautomeric state dictates its receptor binding profile.

-

Pharmacokinetics (ADME):

-

Solubility: The more polar keto/zwitterionic forms are generally more water-soluble, which is crucial for formulation and bioavailability.

-

Membrane Permeability: The less polar, more lipophilic hydroxy (enol) form is often better able to cross cell membranes via passive diffusion.

-

Metabolism: The metabolic fate of a drug can depend on which tautomer is present, as different functional groups are exposed to metabolic enzymes.

-

Therefore, controlling or at least fully characterizing the tautomeric equilibrium of a lead compound in physiologically relevant media is a non-negotiable step in modern drug development.

Conclusion

The 3-aminopyridin-2-ol system presents a rich and complex tautomeric landscape. The equilibrium between its hydroxy-amino and keto-amino forms is delicately balanced and highly susceptible to environmental factors, primarily solvent polarity. For professionals in drug discovery and chemical research, a thorough understanding and rigorous characterization of this equilibrium are paramount. A combined analytical strategy, leveraging the quantitative power of NMR, the sensitivity of UV-Vis spectroscopy, and the predictive strength of computational chemistry, provides the necessary framework for elucidating the behavior of these systems. This knowledge enables the rational design of molecules with optimized physicochemical properties and predictable biological activity.

References

-

Tautomer - Wikipedia. Wikipedia. [Link]

-

Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES. [Link]

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]

-

Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. PubMed. [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. PubMed. [Link]

-

Tautomerism Example. BYJU'S. [Link]

-

Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. [Link]

-

Tautomer. chemeurope.com. [Link]

-

When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. [Link]

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. [Link]

-

Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Semantic Scholar. [Link]

-

How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. ScienceDirect. [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]

-

Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. ChemRxiv. [Link]

-

Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing. [Link]

-

Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][11]Oxazin-2(3H)-Ones. ResearchGate. [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

-

Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature. [Link]

-

Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube. [Link]

-

Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]

-